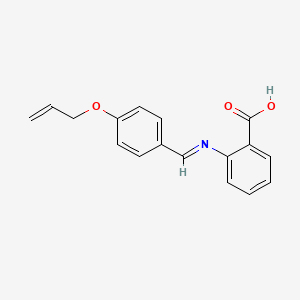
2-(((4-(2-Propenyloxy)phenyl)methylene)amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((4-(2-Propenyloxy)phenyl)methylene)amino)benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a benzoic acid moiety substituted with a 4-(2-propenyloxy)phenyl group and a methyleneamino linkage. It is a derivative of benzoic acid and exhibits unique chemical properties due to its structural configuration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-(2-Propenyloxy)phenyl)methylene)amino)benzoic acid can be achieved through various synthetic routes. One common method involves the condensation reaction between 4-(2-propenyloxy)benzaldehyde and 2-aminobenzoic acid under acidic or basic conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the methyleneamino linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(((4-(2-Propenyloxy)phenyl)methylene)amino)benzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinone derivatives, while reduction can produce amine or alcohol derivatives .
Aplicaciones Científicas De Investigación
2-(((4-(2-Propenyloxy)phenyl)methylene)amino)benzoic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(((4-(2-Propenyloxy)phenyl)methylene)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to induce cellular responses . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-(((4-(2-Propenyloxy)phenyl)methylene)amino)benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, biological activities, and potential applications. Its unique combination of functional groups allows for versatile chemical modifications and diverse applications in various fields.
Propiedades
Número CAS |
71937-01-4 |
|---|---|
Fórmula molecular |
C17H15NO3 |
Peso molecular |
281.30 g/mol |
Nombre IUPAC |
2-[(4-prop-2-enoxyphenyl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C17H15NO3/c1-2-11-21-14-9-7-13(8-10-14)12-18-16-6-4-3-5-15(16)17(19)20/h2-10,12H,1,11H2,(H,19,20) |
Clave InChI |
LWQLUARVXRKPCD-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=CC=C(C=C1)C=NC2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















